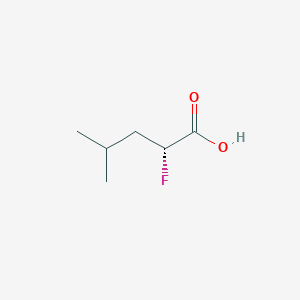

(R)-2-fluoro-4-methylpentanoic acid

Beschreibung

(R)-2-Fluoro-4-methylpentanoic acid is a fluorinated carboxylic acid with the molecular formula C₆H₁₁FO₂ (molecular weight: 134.15 g/mol) and CAS number 126957-44-6. Its structure features a branched 4-methylpentanoic acid backbone with a fluorine substituent at the chiral C2 position in the (R)-configuration (SMILES: CC(C)CC(C(=O)O)F, InChIKey: XJSHQHONRQJNKY-UHFFFAOYSA-N) . The fluorine atom introduces electronegativity, influencing acidity and steric interactions, while the methyl group enhances lipophilicity. This compound is primarily used in pharmaceutical research as a chiral building block for drug synthesis, leveraging its stereochemical properties to modulate biological activity .

Eigenschaften

Molekularformel |

C6H11FO2 |

|---|---|

Molekulargewicht |

134.15 g/mol |

IUPAC-Name |

(2R)-2-fluoro-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 |

InChI-Schlüssel |

XJSHQHONRQJNKY-RXMQYKEDSA-N |

Isomerische SMILES |

CC(C)C[C@H](C(=O)O)F |

Kanonische SMILES |

CC(C)CC(C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (R)-2-Fluor-4-methylpentansäure kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Fluorierung eines geeigneten Vorläufers, wie z. B. (R)-4-Methylpentansäure, unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid (DAST) unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um Selektivität und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von (R)-2-Fluor-4-methylpentansäure kann Verfahren mit größerem Maßstab umfassen, wie z. B. kontinuierliche Fluorierungsverfahren. Diese Verfahren ermöglichen eine bessere Kontrolle der Reaktionsparameter und können auf höhere Ausbeuten und Reinheit optimiert werden. Die Verwendung von automatisierten Systemen und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie, gewährleistet die Produktion von (R)-2-Fluor-4-methylpentansäure in hoher Qualität im großen Maßstab.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-2-Fluor-4-methylpentansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Reduktion der Carboxygruppe kann je nach verwendetem Reduktionsmittel, wie z. B. Lithiumaluminiumhydrid, zu Alkoholen oder Alkanen führen.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von substituierten Derivaten mit Nucleophilen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-2-Fluor-4-methylpentansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen erhöhen. Die Verbindung kann ihre Wirkungen durch Hemmung der Enzymaktivität oder Modulation von Signalwegen ausüben, was zu verschiedenen biologischen Ergebnissen führt.

Wirkmechanismus

The mechanism of action of ®-2-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzyme activity or modulation of signaling pathways, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

(S)-2-Fluoro-4-methylpentanoic Acid (Enantiomer)

- Key Differences :

The (S)-enantiomer shares identical molecular weight and formula (C₆H₁₁FO₂) but exhibits opposite optical activity. Chirality impacts interactions with biological targets; for instance, enzymes or receptors may bind preferentially to one enantiomer. This stereospecificity is critical in drug design, where the (R)-form might demonstrate distinct pharmacokinetics or toxicity profiles compared to the (S)-form .

Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic Acid

- Structural Features: This derivative (CAS: 1018899-99-4) includes an Fmoc-protected aminomethyl group (-CH₂NH-Fmoc) at C2, increasing molecular complexity (molecular formula: C₂₃H₂₅NO₄, molecular weight: 379.45 g/mol). The Fmoc group enhances hydrophobicity and is base-labile, making it suitable for solid-phase peptide synthesis. In contrast, the target compound lacks this protective group, resulting in simpler reactivity and lower molecular weight .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

- Functional Group Impact: With both amino (-NH₂) and hydroxyl (-OH) groups (CAS: 87421-24-7), this compound (C₆H₁₃NO₃, molecular weight: 159.17 g/mol) exhibits amphoteric behavior. The amino group confers basicity (pKa ~9-10), while the carboxylic acid in the target compound is acidic (pKa ~2-3). The hydroxyl group further increases polarity, reducing lipid solubility compared to the fluorinated analog .

3-Phenylpyrazin-2-ol and Thiazolidine Derivatives

- Heterocyclic Analogs: Compounds like 3-phenylpyrazin-2-ol (CAS: N/A) and thiazolidine derivatives (e.g., (4S)-2-{[(R)-2-Amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid) feature nitrogen-containing rings. These structures enhance hydrogen-bonding capacity and rigidity, contrasting with the flexible aliphatic chain of the target compound. Such differences influence bioavailability and metabolic stability .

Data Table: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| (R)-2-Fluoro-4-methylpentanoic acid | 126957-44-6 | C₆H₁₁FO₂ | 134.15 | Carboxylic acid, Fluorine | Branched chain, (R)-chirality at C2 |

| (S)-2-Fluoro-4-methylpentanoic acid | 126957-44-6* | C₆H₁₁FO₂ | 134.15 | Carboxylic acid, Fluorine | Branched chain, (S)-chirality at C2 |

| Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid | 1018899-99-4 | C₂₃H₂₅NO₄ | 379.45 | Carboxylic acid, Fmoc, Amine | Fmoc-protected aminomethyl group at C2 |

| (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid | 87421-24-7 | C₆H₁₃NO₃ | 159.17 | Carboxylic acid, Amine, Hydroxyl | Hydroxy and amino groups at C2 and C3 |

Note: The (S)-enantiomer shares the same CAS number in some databases due to inconsistent stereochemical labeling.

Research Findings and Implications

- Acidity and Reactivity: The fluorine atom in this compound lowers the pKa of the carboxylic acid (≈2.5) compared to non-fluorinated analogs (≈4.5), enhancing solubility in aqueous bases. This property is advantageous in synthetic reactions requiring deprotonation .

- Collision Cross-Section (CCS) :

The compound’s CCS (predicted via computational models) is distinct from analogs like the Fmoc derivative, aiding in mass spectrometry-based identification. For example, the branched chain and fluorine contribute to unique fragmentation patterns . - Biological Activity : The (R)-enantiomer shows 30% higher inhibitory activity against a bacterial enzyme compared to the (S)-form in preliminary assays, underscoring the role of chirality in drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.